7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H13BrFNO4 |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
7-bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrFNO4/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(24)7-4-12)25(22(27)21(18)29-17)11-15-2-1-9-28-15/h1-10,19H,11H2 |
InChI Key |
QRICNQVBDPPRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions offer a streamlined approach for constructing the chromeno-pyrrole core. A validated protocol involves the sequential condensation of 4-hydroxycoumarin derivatives, aryl aldehydes, and primary amines under acid catalysis . For the target compound, the reaction proceeds as follows:
-
Substrate Preparation :
-
Reaction Conditions :
-
The brominated 4-hydroxycoumarin (1 equiv), 4-fluorophenylaldehyde (1.2 equiv), and furfurylamine (1.1 equiv) are refluxed in ethanol with -toluenesulfonic acid (0.05 equiv) for 12 hours .
-
Intramolecular cyclization is induced by adding pyridine (3 equiv) in toluene at 90°C overnight, yielding the dihydrochromeno-pyrrole scaffold .
-
Key Data :
Cyclization and Ring-Opening Approaches
Alternative routes leverage cyclization of pre-functionalized intermediates. A two-step method involves:
-
Formation of Chromeno-Pyrrole Precursor :
-
Bromination Post-Cyclization :
-
Electrophilic bromination at the 7-position is achieved using in acetic acid at 0°C, followed by quenching with NaSO.
-
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| MCR | 72 | 98 |
| Cyclization | 65 | 95 |
Ionic Liquid-Catalyzed Synthesis
Green chemistry approaches utilize ionic liquids (ILs) to enhance reaction efficiency. The IL [CMMIM][BF] catalyzes the one-pot assembly of the target compound via:
-
Catalytic Mechanism :
-
Optimized Protocol :
Advantages :
-
Reduced reaction time (3 hours vs. 24 hours for MCR).
Post-Synthetic Functionalization
Late-stage modifications enable diversification of the chromeno-pyrrole core:
-
Suzuki Coupling :
-
The 7-bromo group undergoes cross-coupling with aryl boronic acids using Pd(PPh)/KCO in dioxane/water (4:1) at 100°C.
-
-
Furan Methylation :
Functionalization Outcomes :
| Modification | Yield (%) | Application |
|---|---|---|
| Suzuki Coupling | 78 | Bioactivity screening |
| Furan Methylation | 82 | Solubility enhancement |
Comparative Analysis of Methods
The table below evaluates key synthesis routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multicomponent | 72 | 98 | Moderate | High |
| Cyclization | 65 | 95 | Low | Moderate |
| Ionic Liquid | 89 | 99 | High | High |
Challenges and Optimization Strategies
-
Bromine Regioselectivity :
-
Uncontrolled bromination at the 5- or 9-positions occurs with excess NBS. Optimized stoichiometry (1.05 equiv Br) ensures 7-position specificity.
-
-
Furan Stability :
-
Purification :
Chemical Reactions Analysis
Types of Reactions
7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key derivatives from the literature:
Substituent Analysis
| Position | Target Compound | Compound | Compound |
|---|---|---|---|
| 7 | Bromine | Chlorine | Chlorine |
| 1 | 4-Fluorophenyl | 3-Hydroxyphenyl | 4-Fluorophenyl |
| 2 | Furan-2-ylmethyl | Furan-2-ylmethyl | 2-(4-Morpholinyl)ethyl |
Position 7 (Halogen Effect):
Bromine’s larger atomic radius and higher molar mass compared to chlorine increase molecular weight and lipophilicity (log P). Brominated derivatives may exhibit enhanced metabolic stability but could face challenges in solubility. Chlorine, being smaller, often improves crystallinity, as seen in ’s compound (mp 276–279°C) .- In contrast, the 3-hydroxyphenyl group in ’s compound increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability .
- Position 2 (Heterocyclic/Functional Groups): The furan-2-ylmethyl group (common to the target and ) contributes aromaticity and moderate hydrophobicity. In contrast, the morpholinylethyl substituent in introduces a basic amine, improving solubility in acidic environments and enabling hydrogen-bond donor/acceptor interactions .
Physicochemical and Spectral Data
Mass Spectrometry:
The target compound’s bromine substituent would increase its molecular ion (m/z) to ~466 [M+H]⁺, compared to 422 [M+H]⁺ for the chlorinated analog in . Low-resolution LC/MS data for brominated heterocycles (e.g., Example 5.17 in ) show characteristic isotopic patterns (e.g., m/z 301/303/305 for Br/Cl mixtures) .Synthetic Considerations: Bromine’s lower electronegativity compared to chlorine may necessitate longer reaction times or higher temperatures for substitution reactions. ’s synthetic route (yield: 62%) could be adapted for the target compound using brominated precursors .
Biological Activity
7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest a range of possible interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 460.3 g/mol. The compound features a fused ring system that enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.3 g/mol |
| Structure | Contains bromine and fluorine substituents |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines. A study highlighted that pyrrole derivatives can interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .
Case Study:
In vivo studies demonstrated that certain pyrrole derivatives could effectively reduce tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in cancer cells.
Antimicrobial Activity
The presence of halogenated pyrroles in nature has been linked to antibacterial properties. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity and inhibition of DNA gyrase activity .
Table: Summary of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| 7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl) derivative | Anticancer | Inhibition of EGFR/VEGFR2 |
| Halogenated pyrrole derivatives | Antimicrobial | Disruption of membrane integrity |
| Pyrrole-based compounds | Antibacterial | Inhibition of DNA gyrase |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding: The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Membrane Interaction: Studies suggest that the compound can intercalate into lipid bilayers, affecting membrane fluidity and permeability.
- Enzyme Inhibition: The inhibition of key enzymes such as DNA gyrase can prevent bacterial replication and survival.
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The synthesis of this compound typically involves multicomponent reactions (MCRs) optimized for chromeno-pyrrole scaffolds. Key steps include:
- Cyclocondensation : Brominated chromenone precursors are reacted with 4-fluorophenyl amines and furan-2-ylmethyl derivatives under acidic or basic conditions.
- Functional group protection : The bromine substituent may require protection during furan-methylation to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) is used to isolate the product, followed by recrystallization in ethanol .
Yield Optimization : Trials suggest yields range from 35–65% depending on solvent polarity (DMF > THF) and temperature control (60–80°C) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Multimodal characterization is critical:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), furan methylene protons (δ 3.5–4.2 ppm), and diastereotopic protons in the chromeno-pyrrole core (δ 5.1–5.8 ppm).
- ¹³C NMR : Confirm carbonyl signals (C3/C9: δ 170–180 ppm) and bromine-induced deshielding (C7: δ 120–125 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ within 2 ppm error.
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrochromeno-pyrrole core .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key reactions like furan-methylation or bromine substitution. Reaction path screening identifies solvents (e.g., DMF vs. THF) that lower activation energy. For example:
| Solvent | ΔG‡ (kcal/mol) | Predicted Yield |
|---|---|---|
| DMF | 18.2 | 72% |
| THF | 22.5 | 48% |
| These models are validated experimentally, reducing trial-and-error iterations by ~40% . |
Q. How should researchers resolve contradictions in biological activity data across assays?
Contradictions often arise from assay-specific variables :
- False positives in cytotoxicity : Use orthogonal assays (e.g., MTT, apoptosis markers, and live/dead staining) to confirm activity.
- Solubility artifacts : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate with dynamic light scattering (DLS) to exclude aggregation .
- Statistical rigor : Apply Design of Experiments (DoE) to test variables like pH, serum content, and incubation time. For example, a 2³ factorial design can isolate confounding factors .
Q. What strategies enhance the metabolic stability of this compound for in vivo studies?
- Isotope labeling : Introduce deuterium at the furan-methyl group to slow CYP450-mediated oxidation.
- Prodrug modification : Mask the 3,9-dione moiety with ester prodrugs, improving oral bioavailability.
- Microsomal stability assays : Compare t½ in human liver microsomes (HLM) vs. rat S9 fractions to guide structural tweaks .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Scaffold diversification : Synthesize analogs with:
- Halogen swaps (Br → Cl, I) at C7.
- Fluorophenyl substituent variations (e.g., 3-F, 2,4-diF).
- Binding free energy calculations : Use molecular docking (AutoDock Vina) to rank analogs by predicted ΔG binding to off-target kinases (e.g., EGFR vs. VEGFR2).
- Selectivity profiling : Screen against a panel of 50+ kinases using immobilized metal affinity chromatography (IMAC) .
Methodological Considerations
Q. What experimental designs minimize impurities during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
